(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
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Overview
Description
The compound (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one is a complex organic molecule with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a pyrrolo[3,4-d][1,3]oxazol-2-one core, substituted with a 3-chlorophenyl group and a dimethylpyrimidinyl group, making it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one typically involves multiple steps, including the formation of the pyrrolo[3,4-d][1,3]oxazol-2-one core and subsequent functionalization. Common synthetic routes may involve the use of starting materials such as 3-chlorophenyl ethylamine and 4,6-dimethylpyrimidine, which undergo cyclization and condensation reactions under controlled conditions. Specific reaction conditions, such as temperature, solvent, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound would likely involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Continuous flow reactors and automated synthesis platforms could be employed to streamline the production process, ensuring consistent quality and reducing the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
The compound (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace certain groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce new functional groups, such as alkyl or aryl groups.
Scientific Research Applications
Chemistry
In chemistry, (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound may serve as a probe to study various biochemical pathways. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into cellular processes and molecular functions.
Medicine
In medicine, the compound has potential applications as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of diseases, such as cancer or infectious diseases. Further research is needed to fully understand its pharmacological properties and therapeutic potential.
Industry
In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the desired therapeutic or biological effects. The exact molecular targets and pathways involved depend on the specific application and require further investigation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to (3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one include other pyrrolo[3,4-d][1,3]oxazol-2-one derivatives and compounds with similar functional groups, such as:
- (3aS,6aR)-3-[2-(4-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
- (3aS,6aR)-3-[2-(3-bromophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of both a pyrrolo[3,4-d][1,3]oxazol-2-one core and a dimethylpyrimidinyl group. This combination of structural features imparts unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
(3aS,6aR)-3-[2-(3-chlorophenyl)ethyl]-5-(4,6-dimethylpyrimidin-2-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-d][1,3]oxazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4O2/c1-12-8-13(2)22-18(21-12)23-10-16-17(11-23)26-19(25)24(16)7-6-14-4-3-5-15(20)9-14/h3-5,8-9,16-17H,6-7,10-11H2,1-2H3/t16-,17+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOEDKZVGZCMNCH-DLBZAZTESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)N2CC3C(C2)OC(=O)N3CCC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)N2C[C@H]3[C@@H](C2)OC(=O)N3CCC4=CC(=CC=C4)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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